![molecular formula C5H8O2 B048826 (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol CAS No. 100017-22-9](/img/structure/B48826.png)
(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol: is an organic compound that features both an epoxide and an allylic alcohol functional group. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Epoxidation of Allylic Alcohols: One common method to synthesize (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol involves the epoxidation of allylic alcohols. This can be achieved using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under mild conditions.
Asymmetric Epoxidation: Another method involves the asymmetric epoxidation of allylic alcohols using chiral catalysts such as Jacobsen’s catalyst. This method provides high enantioselectivity and yields the desired enantiomer.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale epoxidation processes with optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction conditions is crucial to achieve the desired enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol can undergo oxidation reactions to form various products. For example, oxidation with chromium trioxide can yield the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the epoxide ring can be achieved using reagents such as lithium aluminum hydride, resulting in the formation of diols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Diols.
Substitution: Substituted alcohols, ethers, and amines.
Scientific Research Applications
Chemistry: (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides and allylic alcohols. It serves as a model substrate for investigating the mechanisms of these reactions.
Medicine: The compound has potential applications in medicinal chemistry for the synthesis of biologically active molecules. Its ability to undergo diverse chemical transformations makes it a valuable intermediate in drug development.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and versatility make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol involves its ability to participate in nucleophilic and electrophilic reactions. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This leads to ring-opening reactions that form various products depending on the nucleophile used. The allylic alcohol group can also participate in reactions, adding to the compound’s versatility.
Comparison with Similar Compounds
(1R)-1-[(2S)-Oxiran-2-yl]prop-2-en-1-ol: This is the enantiomer of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol and has similar reactivity but different stereochemistry.
(1S)-1-[(2R)-Oxiran-2-yl]but-2-en-1-ol: This compound has an additional carbon in the chain, which can affect its reactivity and the types of reactions it undergoes.
(1S)-1-[(2R)-Oxiran-2-yl]propane-1,2-diol: This compound has a diol functional group instead of an allylic alcohol, leading to different chemical properties and reactivity.
Uniqueness: this compound is unique due to its combination of an epoxide and an allylic alcohol functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(1S)-1-[(2R)-oxiran-2-yl]prop-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-4(6)5-3-7-5/h2,4-6H,1,3H2/t4-,5+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUNQECXARGEAQ-CRCLSJGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1CO1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]([C@H]1CO1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472008 |
Source


|
| Record name | (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100017-22-9 |
Source


|
| Record name | (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
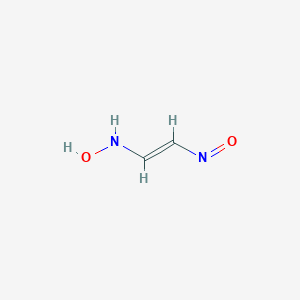
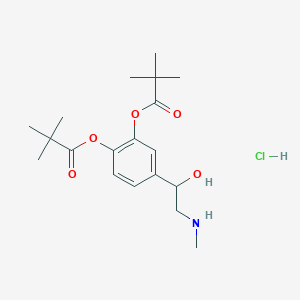
![1-(2-Chloroethyl)-3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1-nitrosourea](/img/structure/B48745.png)
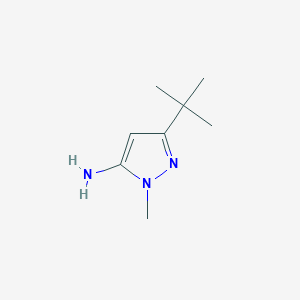
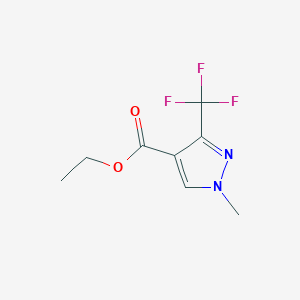
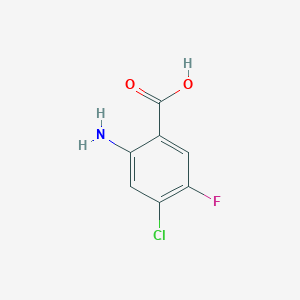
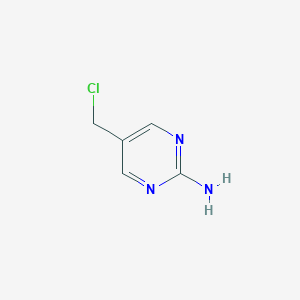

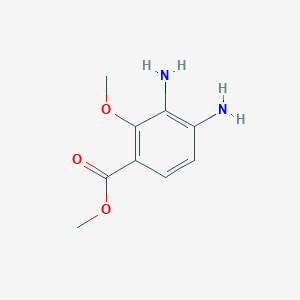
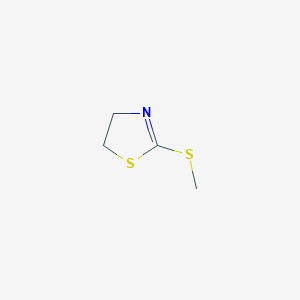
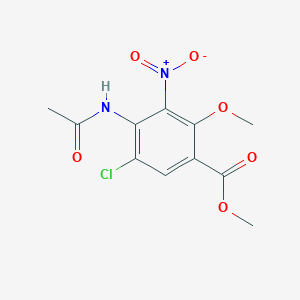
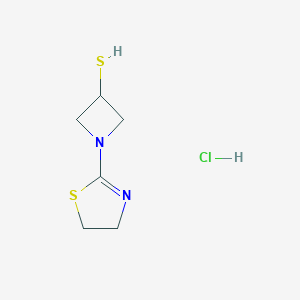
![3-[(1,1-Dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B48768.png)

